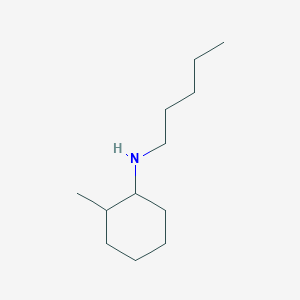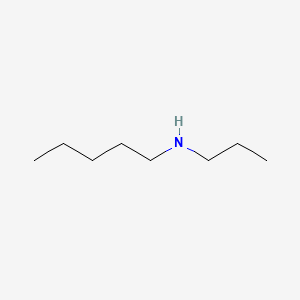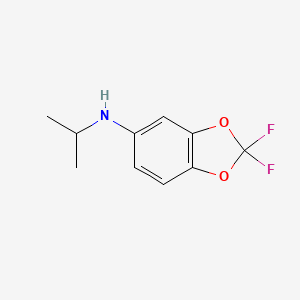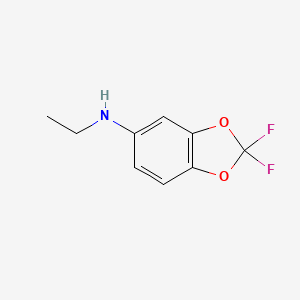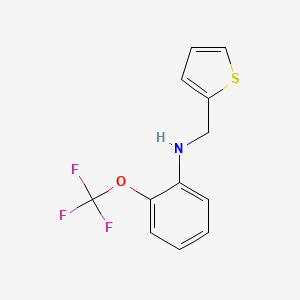![molecular formula C12H20N2 B7808581 (3-Methylbutyl)[1-(pyridin-4-YL)ethyl]amine](/img/structure/B7808581.png)
(3-Methylbutyl)[1-(pyridin-4-YL)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylbutyl)[1-(pyridin-4-YL)ethyl]amine is an organic compound with the molecular formula C₁₂H₂₀N₂ It is a derivative of pyridine and is characterized by the presence of a pyridin-4-yl group attached to an ethylamine moiety, which is further substituted with a 3-methylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)[1-(pyridin-4-YL)ethyl]amine typically involves the reaction of 4-pyridinecarboxaldehyde with 3-methylbutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylbutyl)[1-(pyridin-4-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents such as N-bromosuccinimide in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated pyridine derivatives.
Applications De Recherche Scientifique
(3-Methylbutyl)[1-(pyridin-4-YL)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Methylbutyl)[1-(pyridin-4-YL)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine
- (3-Methylbutyl)[1-(pyridin-2-YL)ethyl]amine
- (3-Methylbutyl)[1-(pyridin-4-YL)propyl]amine
Uniqueness
(3-Methylbutyl)[1-(pyridin-4-YL)ethyl]amine is unique due to the specific positioning of the pyridin-4-yl group, which can influence its binding affinity and selectivity towards certain molecular targets. The presence of the 3-methylbutyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
Propriétés
IUPAC Name |
3-methyl-N-(1-pyridin-4-ylethyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10(2)4-9-14-11(3)12-5-7-13-8-6-12/h5-8,10-11,14H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVLCQNRWKTJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(C)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
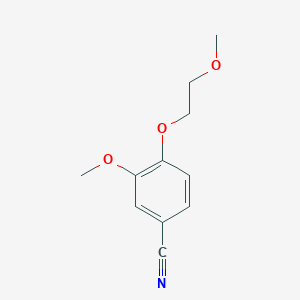

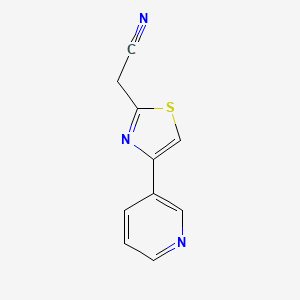
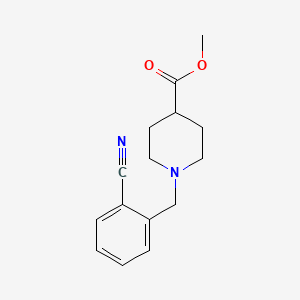
![1-[4-(Trifluoromethyl)benzoyl]piperidin-4-amine](/img/structure/B7808518.png)
![2-amino-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B7808526.png)
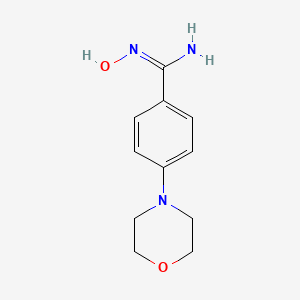
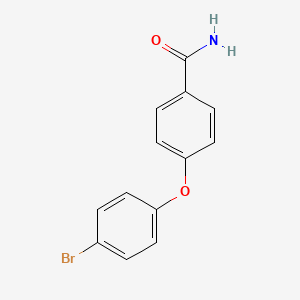
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]ethan-1-one](/img/structure/B7808564.png)
